Cas no 330557-83-0 (4-(2,5-dimethoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile)
4-(2,5-dimethoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-(2,5-dimethoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile
- 4-(2,5-dimethoxyphenyl)-6-oxo-2-(propylthio)-1,4,5,6-tetrahydropyridine-3-carbonitrile
- 3-Pyridinecarbonitrile, 4-(2,5-dimethoxyphenyl)-1,4,5,6-tetrahydro-6-oxo-2-(propylthio)-
- CHEMBL1302454
- CCG-106022
- IDI1_008778
- NCGC00081144-02
- SMR000015473
- MLS000100609
- 4-(2,5-dimethoxyphenyl)-2-oxo-6-propylsulfanyl-3,4-dihydro-1H-pyridine-5-carbonitrile
- AB00090404-01
- Oprea1_431384
- AKOS000526438
- 330557-83-0
- AKOS021989519
- Oprea1_813053
- SR-01000427310-1
- AB00090404-02
- IFLab1_000559
- AE-848/37125104
- 4-(2,5-dimethoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
- HMS1413J09
- F0192-0280
- HMS2249J07
- SR-01000427310
-
- Inchi: 1S/C17H20N2O3S/c1-4-7-23-17-14(10-18)12(9-16(20)19-17)13-8-11(21-2)5-6-15(13)22-3/h5-6,8,12H,4,7,9H2,1-3H3,(H,19,20)
- InChI Key: FOLHNTDIDJAMGK-UHFFFAOYSA-N
- SMILES: C1(SCCC)NC(=O)CC(C2=CC(OC)=CC=C2OC)C=1C#N
Computed Properties
- Exact Mass: 332.11946368g/mol
- Monoisotopic Mass: 332.11946368g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 511
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 96.6Ų
Experimental Properties
- Density: 1.23±0.1 g/cm3(Predicted)
- Boiling Point: 542.4±50.0 °C(Predicted)
- pka: 11.27±0.70(Predicted)
4-(2,5-dimethoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0192-0280-2μmol |
4-(2,5-dimethoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile |
330557-83-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0192-0280-5μmol |
4-(2,5-dimethoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile |
330557-83-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0192-0280-10μmol |
4-(2,5-dimethoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile |
330557-83-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0192-0280-20μmol |
4-(2,5-dimethoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile |
330557-83-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0192-0280-1mg |
4-(2,5-dimethoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile |
330557-83-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0192-0280-2mg |
4-(2,5-dimethoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile |
330557-83-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0192-0280-3mg |
4-(2,5-dimethoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile |
330557-83-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0192-0280-4mg |
4-(2,5-dimethoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile |
330557-83-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0192-0280-5mg |
4-(2,5-dimethoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile |
330557-83-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0192-0280-10mg |
4-(2,5-dimethoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile |
330557-83-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
4-(2,5-dimethoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 4-(2,5-dimethoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile
4-(2,5-Dimethoxyphenyl)-6-Oxo-2-(Propylsulfanyl)-1,4,5,6-Tetrahydropyridine-3-Carbonitrile: A Comprehensive Overview
The compound with CAS number 330557-83-0, known as 4-(2,5-dimethoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of tetrahydropyridines, which are well-known for their diverse biological activities. The structure of this molecule is characterized by a tetrahydropyridine ring system with several substituents that contribute to its unique properties.
Chemical Structure and Synthesis
The molecular structure of 4-(2,5-dimethoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is quite complex. It features a tetrahydropyridine ring with an oxo group at position 6 and a cyano group at position 3. Additionally, the molecule contains a 2,5-dimethoxyphenyl group at position 4 and a propylsulfanyl group at position 2. These substituents play a crucial role in determining the compound's chemical reactivity and biological activity.
The synthesis of this compound involves a series of carefully designed reactions. The starting material is typically a substituted pyridine derivative, which undergoes reduction to form the tetrahydropyridine ring. Subsequent steps involve the introduction of the cyano group and the substitution reactions to attach the phenyl and propylsulfanyl groups. The synthesis process requires precise control over reaction conditions to ensure high yields and purity.
Biological Activity and Applications
Recent studies have highlighted the potential of this compound as a promising candidate for drug development. The tetrahydropyridine core is known for its ability to interact with various biological targets, including enzymes and receptors. The presence of the cyano group at position 3 enhances the compound's ability to act as an electrophilic trap or participate in conjugation reactions.
One of the most significant findings in recent research is the compound's potential as an anti-inflammatory agent. Studies conducted on animal models have shown that it exhibits potent anti-inflammatory activity by inhibiting key inflammatory pathways such as COX-2 (cyclooxygenase-2) and NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells). These results suggest that it could be developed into a therapeutic agent for conditions such as arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, this compound has also shown promise in neuroprotective applications. Research indicates that it may protect neurons from oxidative stress and apoptosis by modulating mitochondrial function and reducing reactive oxygen species (ROS) levels. This makes it a potential candidate for treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Recent Research Advances
Recent advancements in computational chemistry have enabled researchers to better understand the molecular mechanisms underlying the biological activity of this compound. Molecular docking studies have revealed that it interacts with specific binding sites on target proteins through hydrogen bonding and hydrophobic interactions. These insights have guided further optimization of the compound's structure to enhance its potency and selectivity.
Furthermore, pharmacokinetic studies have provided valuable information about the compound's absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for determining its suitability as an orally administered drug. Results indicate that it has moderate bioavailability and undergoes metabolism primarily in the liver via cytochrome P450 enzymes.
Safety Profile
The safety profile of this compound has been evaluated through acute and chronic toxicity studies in animal models. Results suggest that it has a relatively low toxicity profile at therapeutic doses. However, further long-term studies are required to fully assess its safety for human use.
In conclusion, 4-(2,5-dimethoxyphenyl)-6-oxo-2-(propylsulfanyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile represents a promising lead compound with diverse biological activities. Its potential applications in treating inflammatory and neurodegenerative diseases make it an attractive candidate for further preclinical development. As research continues to uncover its mechanisms of action and optimize its properties, this compound holds great promise for advancing therapeutic interventions in these areas.
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